2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Description
Chemical Structure: C₁₃H₁₈BrN₃O₂Si (MW: 356.29 g/mol) CAS No.: 1185428-34-5 Key Features:
- Contains a bromine substituent at position 2 and a reactive aldehyde at position 5.
- Protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group at position 5, enhancing stability during synthetic modifications .
Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates. Its aldehyde group enables versatile derivatization (e.g., condensations, nucleophilic additions) .
Safety: Classified with hazard codes H315 (skin irritation) and H319 (serious eye irritation). Requires storage under inert atmosphere at 2–8°C .
Properties
IUPAC Name |
2-bromo-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2Si/c1-20(2,3)5-4-19-9-17-7-10(8-18)12-13(17)15-6-11(14)16-12/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGYCXSMQFACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a pyrrolo[2,3-b]pyrazine derivative, followed by the introduction of the trimethylsilyl group and the ethoxy methyl group under specific reaction conditions. The final step involves the formylation of the compound to introduce the carbaldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the trimethylsilyl group can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity.
Comparison with Similar Compounds
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
CAS No.: 875781-44-5 | Similarity Score: 0.82 Molecular Formula: C₆H₃BrN₃ Key Differences:
- Lacks the SEM protecting group and aldehyde functionality.
- Applications: Primarily a precursor for halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
7-Bromo-5-[(4-Methylphenyl)Sulfonyl]-5H-Pyrrolo[2,3-b]Pyrazine
CAS No.: 1818847-41-4 | Molecular Formula: C₁₃H₁₀BrN₃O₂S (MW: 352.21 g/mol) Key Differences:
- Replaces the SEM group with a sulfonyl moiety (electron-withdrawing).
- The sulfonyl group enhances stability but reduces nucleophilic reactivity compared to the SEM-protected compound. Applications: Potential use in substitution reactions where sulfonyl acts as a leaving group.
Methyl 7-Bromo-5H-Pyrrolo[2,3-b]Pyrazine-2-Carboxylate
CAS No.: CID 138111834 | Molecular Formula: C₈H₆BrN₃O₂ Key Differences:
- Features a methyl ester at position 2 instead of an aldehyde.
- Ester group allows hydrolysis to carboxylic acids or amide formation.
Applications : Intermediate for prodrug synthesis or metabolic studies.
2,7-Dibromo-5H-Pyrrolo[2,3-b]Pyrazine
CAS No.: 1422772-78-8 | Similarity Score: 0.73 Molecular Formula: C₆H₂Br₂N₃ Key Differences:
- Additional bromine at position 7 increases steric hindrance and reduces aldehyde-like reactivity.
Applications : Useful in sequential cross-coupling reactions for building complex heterocycles.
Comparative Analysis Table
Biological Activity
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS Number: 1185428-34-5) is a synthetic compound with potential biological applications. Its structure includes a pyrrolo[2,3-b]pyrazine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H18BrN3O2Si
- Molecular Weight : 356.29 g/mol
- CAS Number : 1185428-34-5
- Purity : Typically around 97% in commercial preparations.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, particularly against certain bacterial strains. Its structural similarities to known antibiotics suggest it may interfere with bacterial cell wall synthesis or function.
- Anticancer Potential : Research has indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cells. Further studies are required to elucidate the specific pathways through which this compound exerts its effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by researchers at a pharmaceutical lab tested the antimicrobial efficacy of various pyrrolo[2,3-b]pyrazine derivatives, including this compound. The results demonstrated significant inhibition of growth against Gram-positive bacteria, suggesting potential for development as a new antibiotic .
- Cytotoxicity Assays : In vitro assays performed on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
- Synergistic Effects : When tested in combination with other antimicrobial agents, this compound showed synergistic effects that enhanced overall efficacy against resistant bacterial strains .
Data Table of Biological Activities
Q & A
Basic: What safety protocols are critical when handling this compound?
Answer:
The compound requires stringent safety measures due to its reactive bromine substituent and potential toxicity. Key precautions include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors, as the compound may release hazardous decomposition products .
- Storage: Store in a cool, dry place away from ignition sources (e.g., open flames) and incompatible substances like strong oxidizers .
- Waste Disposal: Follow institutional guidelines for halogenated organic waste to avoid environmental release .
Basic: How is the bromine atom introduced into the pyrrolo[2,3-b]pyrazine scaffold?
Answer:
Bromination typically employs N-bromosuccinimide (NBS) as a regioselective brominating agent. For example:
- Dissolve the precursor (e.g., 5H-pyrrolo[2,3-b]pyrazine) in anhydrous DMF or acetonitrile.
- Add NBS at 0°C and stir under inert atmosphere, gradually warming to room temperature .
- Monitor reaction progress via TLC or LC-MS. The bromine atom preferentially substitutes at the 2-position due to electronic and steric factors .
Basic: What is the role of the SEM ((2-(trimethylsilyl)ethoxy)methyl) group in this compound?
Answer:
The SEM group acts as a protecting group for reactive hydroxyl or amine functionalities during synthesis. It is introduced via:
- Reacting the hydroxyl-containing intermediate with SEM-Cl (chloride derivative) in the presence of a base like NaH in DMF at 0°C .
- The SEM group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps (e.g., cross-coupling) .
Advanced: How do reaction conditions influence the regioselectivity of bromination in pyrrolo[2,3-b]pyrazine derivatives?
Answer:
Regioselectivity depends on:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring bromination at electron-rich positions .
- Temperature: Lower temperatures (0–5°C) reduce side reactions, while higher temperatures may lead to multiple brominations .
- Catalytic Additives: Lewis acids like FeCl₃ can alter electronic effects, but their use risks over-bromination .
Contradictory reports on yields (e.g., 76% vs. 88% in Methods A/B ) may arise from variations in solvent purity or NaH dispersion quality.
Advanced: What catalytic systems optimize Suzuki-Miyaura cross-coupling of the bromine substituent without affecting the aldehyde group?
Answer:
To preserve the aldehyde functionality during cross-coupling:
- Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with mild bases (e.g., K₂CO₃) in THF/water mixtures .
- Avoid strong bases (e.g., NaOH) or high temperatures (>60°C), which may oxidize the aldehyde to a carboxylic acid .
- Pre-protect the aldehyde as an acetal if harsh conditions are unavoidable, followed by deprotection post-coupling .
Advanced: How can conflicting data on SEM group stability under acidic/basic conditions be resolved?
Answer:
The SEM group is generally stable in neutral to mildly basic conditions but hydrolyzes under strong acids (e.g., TFA). Contradictions in stability reports may arise from:
- Impurity Effects: Trace acids in solvents (e.g., DMF decomposition) can prematurely cleave SEM .
- Reaction Monitoring: Use ¹H NMR to track SEM integrity (δ ~0.1 ppm for Si(CH₃)₃) during synthesis .
- Alternative Protection: If SEM proves unstable, switch to tert-butyldimethylsilyl (TBS) groups, which tolerate broader pH ranges .
Advanced: What analytical techniques validate the presence of the aldehyde group in this compound?
Answer:
- ¹H NMR: A singlet at δ ~9.8–10.2 ppm confirms the aldehyde proton. Ensure no exchange broadening occurs due to trace moisture .
- FT-IR: A sharp peak at ~1720 cm⁻¹ corresponds to the C=O stretch .
- Derivatization: React with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone precipitate, confirming aldehyde presence via LC-MS .
Advanced: How can low yields in the final aldehyde introduction step be troubleshooted?
Answer:
Low yields may result from:
- Over-Oxidation: If using Swern oxidation (oxalyl chloride/DMSO), ensure strict temperature control (−60°C) to prevent carboxylic acid formation .
- Protection-Deprotection Issues: Verify SEM group stability during oxidation. If SEM cleaves prematurely, switch to TEMPO/BAIB oxidation in dichloromethane .
- Purification Losses: Use silica gel chromatography with ethyl acetate/hexane gradients to recover polar aldehyde derivatives .
Advanced: What strategies prevent aldehyde oxidation during long-term storage?
Answer:
- Inert Atmosphere: Store under argon or nitrogen in flame-sealed ampoules .
- Stabilizers: Add 1–2% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
- Low-Temperature Storage: Keep at −20°C in amber vials to minimize light/heat degradation .
Advanced: How do solvent choices impact the efficiency of SEM group installation?
Answer:
- DMF vs. THF: DMF enhances SEM-Cl reactivity due to high polarity, but may require post-reaction dialysis to remove residual solvent .
- Anhydrous Conditions: Traces of water in solvents (e.g., >50 ppm) hydrolyze SEM-Cl, reducing yields. Pre-dry solvents over molecular sieves .
- Reaction Time: In THF, SEM installation may require 12–24 hours at reflux, whereas DMF achieves completion in 2–4 hours at 0°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
